Ethyl 3-piperidin-3-ylpropanoate
Overview
Description
Ethyl 3-piperidin-3-ylpropanoate is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields. The molecular formula of this compound is C10H19NO2, and it has a molecular weight of 185.26 g/mol .
Preparation Methods
Ethyl 3-piperidin-3-ylpropanoate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with ethyl acrylate under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . Another method involves the catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd-C) as a catalyst .
Chemical Reactions Analysis
Ethyl 3-piperidin-3-ylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of pyridine derivatives can yield this compound .
Scientific Research Applications
Ethyl 3-piperidin-3-ylpropanoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in the pharmaceutical industry for the synthesis of various piperidine-containing drugs . Additionally, it is utilized in proteomics research .
Mechanism of Action
The mechanism of action of Ethyl 3-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that piperidine derivatives can interact with various biological targets, including enzymes and receptors. These interactions can lead to a range of biological effects, such as modulation of neurotransmitter activity and inhibition of specific enzymes .
Comparison with Similar Compounds
Ethyl 3-piperidin-3-ylpropanoate can be compared with other piperidine derivatives, such as piperidinones and spiropiperidines. These compounds share a common piperidine ring structure but differ in their substituents and functional groups. For example, piperidinones contain a carbonyl group, while spiropiperidines have a spirocyclic structure. The uniqueness of this compound lies in its ethyl ester group, which can influence its reactivity and biological activity .
Similar compounds include:
Properties
IUPAC Name |
ethyl 3-piperidin-3-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSXYRJZFUOIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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